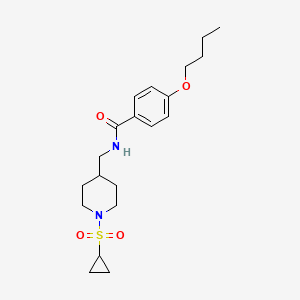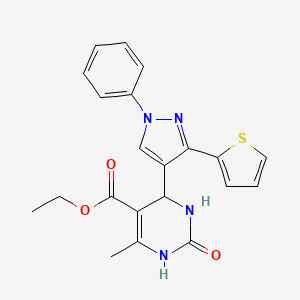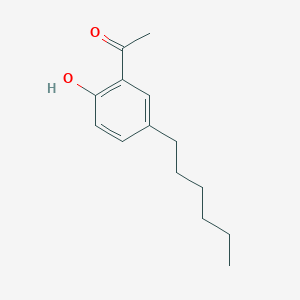
4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a butoxy group and a piperidinylmethyl group, which is further modified with a cyclopropylsulfonyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with a suitable alkylating agent to introduce the cyclopropylsulfonyl group.
Attachment of the Benzamide Core: The next step involves the coupling of the piperidine intermediate with a benzoyl chloride derivative to form the benzamide core.
Introduction of the Butoxy Group: Finally, the butoxy group is introduced through an etherification reaction, typically using butanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.
化学反応の分析
Types of Reactions
4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
科学的研究の応用
4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the butoxy group may influence the compound’s solubility and membrane permeability. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
4-butoxy-N-(piperidin-4-ylmethyl)benzamide: Lacks the cyclopropylsulfonyl group, which may result in different biological activity and binding properties.
N-(cyclopropylsulfonyl)-4-butoxybenzamide: Lacks the piperidinylmethyl group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research
特性
IUPAC Name |
4-butoxy-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-2-3-14-26-18-6-4-17(5-7-18)20(23)21-15-16-10-12-22(13-11-16)27(24,25)19-8-9-19/h4-7,16,19H,2-3,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMUOUHUNLFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)
![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2710153.png)
![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)
![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)


![4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2710165.png)


![2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid](/img/structure/B2710171.png)
